molecular formula C12H12N2O6 B8291697 Dimethyl (alpha-amino-3-nitrobenzylidene)malonate

Dimethyl (alpha-amino-3-nitrobenzylidene)malonate

Cat. No.: B8291697
M. Wt: 280.23 g/mol
InChI Key: PPULQGHUCCMYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (alpha-amino-3-nitrobenzylidene)malonate is a useful research compound. Its molecular formula is C12H12N2O6 and its molecular weight is 280.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

IUPAC Name

dimethyl 2-[amino-(3-nitrophenyl)methylidene]propanedioate

InChI

InChI=1S/C12H12N2O6/c1-19-11(15)9(12(16)20-2)10(13)7-4-3-5-8(6-7)14(17)18/h3-6H,13H2,1-2H3

InChI Key

PPULQGHUCCMYRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(C1=CC(=CC=C1)[N+](=O)[O-])N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of dimethyl malonate (100 g) and 3-nitrobenzonitrile (112 g) in 1,2-dichloroethane (500 ml) was added stannic chloride (177 g) at once with a syringe and refluxed for 1 hour with stirring. The white precipitates were collected by filtration, dissolved in a mixture of acetone (2 l) and water (2 l) and adjusted to pH 9.0 with 20% aqueous sodium hydroxide. The resulting white solid was filtered off, and the filtrate was extracted with methylene chloride (2 l). The extract was washed with saturated aqueous sodium chloride, dried over magnesium sulfate and evaporated in vacuo. The resulting precipitates were recrystallized from a mixture of diethyl ether and methylene chloride to give dimethyl (α-amino-3-nitrobenzylidene)malonate (139.5 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
177 g
Type
reactant
Reaction Step Two

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